Anagrelide is a medication primarily used to treat essential thrombocythemia (ET), a condition characterized by an abnormally high number of platelets in the blood, which can lead to an increased risk of thrombosis. It is known for its selective action on platelet reduction, distinguishing it from other cytoreductive agents like hydroxyurea, which have broader effects on hematopoiesis. The efficacy and safety of anagrelide have been evaluated in various studies, comparing it to hydroxyurea and investigating its mechanism of action and potential applications in other myeloproliferative disorders123710.
Anagrelide is well-established as a treatment for ET, particularly in patients who are intolerant or refractory to hydroxyurea. Randomized controlled trials have demonstrated its non-inferiority to hydroxyurea in reducing platelet counts and preventing thrombotic complications in ET patients110. The ANAHYDRET study, for instance, confirmed anagrelide's efficacy over a prolonged observation period1.
In patients with chronic myeloproliferative disorders (CMPD) exhibiting thrombocytosis, anagrelide has been used effectively as monotherapy or in combination with hydroxyurea. The combined use of both drugs can lead to better hematologic control and reduced toxicity compared to hydroxyurea alone2. Anagrelide has also shown efficacy in treating hydroxyurea-resistant thrombocytosis in chronic myeloid leukemia (CML) patients6.
Anagrelide has been identified as a potential anti-cancer agent due to its ability to inhibit cancer cell growth. Its interaction with PDE3A and SLFN12 proteins appears to be crucial for this effect, and it can enhance the apoptotic effects of certain cytokines in cancer cells8.
Using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells, anagrelide has been studied for its effects on megakaryogenesis and platelet formation. It has been found to inhibit the proliferation of these cells and reduce the generation of mature platelets, providing insights into its mechanism of action9.
The synthesis of 3-Hydroxy Anagrelide involves the metabolic conversion of Anagrelide, specifically through the action of cytochrome P450 enzymes. Notably, studies have demonstrated that in a pH 7.4 aqueous buffer, 3-Hydroxy Anagrelide can equilibrate with other isomers, including 6,7-dichloro-1-hydroxy-3,5-dihydroimidazo[1,2-alpha]quinazolin-2-one. This process highlights the compound's stability and its tendency to undergo hydrolysis to form additional metabolites .
In laboratory settings, synthetic routes have been explored to create 3-Hydroxy Anagrelide directly from Anagrelide through controlled reactions that mimic metabolic processes. These methods aim to optimize yield and purity while minimizing side reactions .
The molecular formula for 3-Hydroxy Anagrelide is C10H8Cl2N3O. Its structure features a quinazoline backbone with hydroxyl and dichloro substituents that are critical for its biological activity. The presence of these functional groups contributes to its pharmacokinetic properties and interaction with biological targets.
The structural representation can be summarized as follows:
3-Hydroxy Anagrelide undergoes several chemical reactions that are crucial for its metabolism and pharmacological activity. In aqueous environments, it can equilibrate with other isomers and undergo hydrolysis:
These reactions are essential for understanding the compound's stability in biological systems and its efficacy as a therapeutic agent .
The mechanism of action for 3-Hydroxy Anagrelide involves inhibition of phosphodiesterase type 3. This inhibition leads to increased levels of cyclic adenosine monophosphate within platelets, ultimately resulting in reduced platelet aggregation and production. The compound's half-life has been reported to be approximately 40 hours, indicating its prolonged activity within the body .
This mechanism highlights its therapeutic role in managing conditions associated with excessive platelet production by modulating cellular signaling pathways.
Relevant data indicate that the compound maintains significant stability at physiological pH levels while being reactive under certain conditions .
3-Hydroxy Anagrelide has several scientific applications:
3-Hydroxy Anagrelide (CAS Registry Number: 733043-41-9) is a pharmacologically significant metabolite of the anti-thrombotic agent anagrelide. Its systematic IUPAC name is 6,7-Dichloro-1,5-dihydro-3-hydroxyimidazo[2,1-b]quinazolin-2(3H)-one, reflecting its fused heterocyclic architecture. The molecular formula is C₁₀H₇Cl₂N₃O₂, with a molecular weight of 272.09 g/mol [1] [6].
The core structure consists of a quinazoline scaffold annulated with an imidazoline ring, featuring two chlorine atoms at positions 6 and 7 of the quinazoline moiety. A critical hydroxyl group at position 3 distinguishes it from the parent compound anagrelide, contributing to altered physicochemical properties and bioactivity. The compound is typically supplied as a neat solid (>95% purity by HPLC) for research purposes [6].
Table 1: Fundamental Chemical Identifiers of 3-Hydroxy Anagrelide
Property | Value |
---|---|
CAS Registry Number | 733043-41-9 |
Systematic Name | 6,7-Dichloro-1,5-dihydro-3-hydroxyimidazo[2,1-b]quinazolin-2(3H)-one |
Molecular Formula | C₁₀H₇Cl₂N₃O₂ |
Molecular Weight | 272.09 g/mol |
Exact Mass | 270.9915 Da |
SMILES Notation | OC1N2CC3=C(Cl)C(Cl)=CC=C3NC2=NC1=O |
InChI Key | KAXTUTDKZVOONF-UHFFFAOYSA-N |
Spectroscopic characterization provides essential insights into the structural features and purity of 3-Hydroxy Anagrelide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:While explicit spectral values are limited in public literature, the compound’s structure implies characteristic NMR signals:
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) confirms an exact mass of 270.9915 Da (calculated for C₁₀H₇³⁵Cl₂N₃O₂). Fragmentation patterns typically include loss of the hydroxyl group (-17 Da) and cleavage of the imidazoline ring. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is routinely employed for quantitative analysis in biological matrices, leveraging transitions such as m/z 271→253 or 271→226 [3] [7].
Infrared (IR) Spectroscopy:Key absorptions include:
Table 2: Summary of Key Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 5.0–6.0 ppm (C3-H), δ 7.0–8.0 ppm (aromatic H) |
MS (HR) | Exact mass: 270.9915 Da; Fragments: [M-OH]⁺ (m/z 253), [M-CO]⁺ (m/z 243) |
IR | 3200–3400 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), 1450–1600 cm⁻¹ (aromatic C=C/C=N) |
Crystallographic data for 3-Hydroxy Anagrelide remains scarce in public databases. However, its structural analog anagrelide hydrochloride crystallizes in a monoclinic system (space group P2₁/c), suggesting potential similarities in packing motifs. The molecule’s planarity (excluding the hydroxyl group) likely facilitates π-π stacking in the solid state [9].
Thermodynamic Properties:
The hydroxyl group at C3 enables strong intermolecular hydrogen bonds (N-H⋯O=C and O-H⋯N), potentially forming dimers or chains. This influences crystal lattice energy and dissolution behavior.
Table 3: Solid-State and Physicochemical Properties
Property | Characteristics |
---|---|
Crystal System | Undetermined (monoclinic predicted) |
Solubility (H₂O) | <1 mg/mL |
Storage | –20°C, desiccated |
Hydrogen Bonding | Strong donor/acceptor capacity (O-H, N-H, C=O) |
3-Hydroxy Anagrelide exhibits complex tautomeric behavior due to the presence of adjacent carbonyl and hydroxyl groups on the imidazoline ring. Two primary tautomers dominate in solution:
Table 4: Tautomeric Equilibria of 3-Hydroxy Anagrelide
Tautomer | Structural Feature | Stabilizing Environment |
---|---|---|
Lactam (3-Hydroxy) | C3-OH, C2=O | Polar protic solvents (e.g., H₂O) |
Lactim (3-Keto) | C3=O, C2-NH | Nonpolar solvents (e.g., CHCl₃) |
The equilibrium is pH-dependent:
This tautomerism impacts spectroscopic interpretations and biological interactions. The lactam form predominates in physiological conditions (pH 7.4), allowing hydrogen bonding with target enzymes like phosphodiesterase III (PDE3A) [5] [8]. Racemization at C3 is unlikely due to rapid proton exchange, though the stereocenter remains undefined in current literature [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7